molecular formula C12H11NO5 B1284809 5-(2,5-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid CAS No. 953752-64-2

5-(2,5-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid

Cat. No. B1284809
CAS RN: 953752-64-2
M. Wt: 249.22 g/mol
InChI Key: SHKJDWPURNWNTI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of oxazole derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 5-(2,5-dimethylphenyl)-1,2-oxazole-3-carbonitrile, a compound with a similar structure, involves successive transformations including Curtius rearrangement to form related isoxazole fragments . Another related synthesis involves the use of 2-chloro-4,6-dimethoxy-1,3,5-triazine to convert carboxylic acids to 2-oxazolines under mild conditions . These methods highlight the versatility of oxazole chemistry and the potential routes that could be adapted for the synthesis of 5-(2,5-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid.

Molecular Structure Analysis

The molecular structure of oxazole derivatives is characterized by the presence of a heterocyclic ring which can influence the electronic distribution and reactivity of the compound. For example, the molecular structure of a strongly fluorescent oxazole derivative was determined by X-ray crystallography, revealing insights into its high fluorescence quantum yields . Similarly, the study of 5-carboxymethyl-1,2,4-triazole and 5-oxo-1,2,4-triazine derivatives using NMR and X-ray diffraction analysis provided information on the spatial arrangement and intramolecular interactions . These techniques could be applied to determine the precise structure of 5-(2,5-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid and predict its reactivity.

Chemical Reactions Analysis

Oxazole derivatives can participate in various chemical reactions. For instance, 5,5'-Dimethyl-3,3'-azoisoxazole has been used as a reagent for the selective esterification of benzylic alcohols and phenols under Mitsunobu conditions . Additionally, the synthesis of 5-substituted 3-[5-(2,5-dimethylphenyl)-1,2-oxazol-3-yl]-1,2,4-oxadiazoles involves the reaction of an oxazole carbaldehyde oxime with acetic anhydride, followed by heterocyclization . These reactions demonstrate the potential for 5-(2,5-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid to undergo similar transformations, leading to a variety of functionalized products.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazole derivatives can vary widely depending on the substituents attached to the oxazole ring. For example, the introduction of dimethoxy groups can affect the compound's solubility, boiling point, and stability. The fluorescence properties of oxazole derivatives can also be significant, as seen in the synthesis of fluorescent oxazole compounds with high quantum yields . The reactivity of oxazole derivatives with carboxylic acids to form esters and the stability of the resulting compounds are also important aspects of their chemical behavior. These properties are crucial for the potential application of 5-(2,5-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid in various fields, including medicinal chemistry and materials science.

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis and Antioxidant Properties : A study by Dovbnya et al. (2022) developed methods for synthesizing related compounds, specifically ((5-(2,4- and 3,4-dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)aceto(propano-, butano-, benzo)nitriles. These compounds were produced through acid hydrolysis, resulting in carboxylic acids. They demonstrated notable antioxidant activity in vitro, suggesting potential biomedical applications (Dovbnya, Kaplaushenko, Frolova, & Pruglo, 2022).

  • Biological Activity in Agriculture : Liu, Li, and Li (2004) synthesized novel derivatives related to this compound, showing fungicidal and insecticidal activities in greenhouse evaluations. This implies potential uses in agricultural pest control (Liu, Li, & Li, 2004).

Chemical Transformations and Synthesis

  • Chemical Transformations for New Compounds : Potkin, Petkevich, and Kurman (2009) focused on the synthesis of 5-substituted 3-[5-(2,5-dimethylphenyl)-1,2-oxazol-3-yl]-1,2,4-oxadiazoles. This study highlights the chemical versatility of the oxazole ring in creating diverse compounds (Potkin, Petkevich, & Kurman, 2009).

  • Synthesis of Isoxazoles and Oxadiazoles : Continuing with Potkin et al.'s work, they synthesized sulfonamides and urea derivatives containing isoxazole fragments, demonstrating the compound's adaptability in synthesizing functionally diverse chemicals (Potkin, Petkevich, & Zalesskaya, 2009).

Pharmaceutical and Medicinal Applications

  • Inhibitors in Pharmaceutical Research : Tarui et al. (2002) explored microbial enantioselective ester hydrolysis using related compounds for preparing squalene synthase inhibitors. This research indicates potential applications in pharmaceuticals, especially in drug synthesis (Tarui et al., 2002).

  • Platelet Aggregation Inhibitory Activity : Ozaki et al. (1983) synthesized methyl 5-substituted oxazole-4-carboxylates and evaluated them for inhibitory activity on blood platelet aggregation. This research suggests potential therapeutic applications in cardiovascular diseases (Ozaki et al., 1983).

Material Science Applications

  • Polyester Synthesis for Materials Science : Kricheldorf and Thomsen (1992) used derivatives of the compound in the synthesis of thermotropic polyesters, indicating its utility in materials science, particularly in creating specialized polymers (Kricheldorf & Thomsen, 1992).

Mechanism of Action

The mechanism of action is not known as this compound does not appear to be a known active pharmaceutical ingredient .

properties

IUPAC Name

5-(2,5-dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO5/c1-16-7-3-4-10(17-2)8(5-7)11-6-9(12(14)15)13-18-11/h3-6H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHKJDWPURNWNTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=CC(=NO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20588491
Record name 5-(2,5-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2,5-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid

CAS RN

953752-64-2
Record name 5-(2,5-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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